![molecular formula C15H22Cl2N2O2 B4887479 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B4887479.png)
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
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Overview
Description
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is a chemical compound with the molecular formula C15H22Cl2N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenoxy group and an ethoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific enzymes or modulate receptor signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
3,4-dichlorophenoxyacetic acid: This compound shares the 3,4-dichlorophenoxy group but has an acetic acid moiety instead of the ethoxyethyl chain.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-18-4-6-19(7-5-18)8-9-20-10-11-21-13-2-3-14(16)15(17)12-13/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUZJTJTNLBFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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